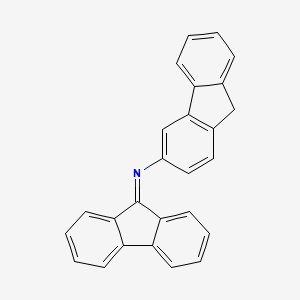![molecular formula C21H16BrN3O4 B11546923 2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546923.png)
2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties. It is characterized by the presence of bromophenyl, methoxy, nitrophenyl, and benzohydrazide groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2-Nitrophenyl)methyliden]benzohydrazid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Benzohydrazid-Kerns. Die wichtigsten Schritte umfassen:
Bildung des Benzohydrazid-Kerns: Dies beinhaltet die Reaktion von Benzoylchlorid mit Hydrazinhydrat unter Bildung von Benzohydrazid.
Einführung der Bromobenzylgruppe: Das Benzohydrazid wird dann in Gegenwart einer Base wie Kaliumcarbonat mit 3-Bromobenzyl bromid umgesetzt, um die Bromobenzylgruppe einzuführen.
Bildung der Nitrophenylmethyliden-Gruppe: Schließlich wird die Verbindung unter sauren Bedingungen mit 2-Nitrobenzaldehyd umgesetzt, um die Nitrophenylmethyliden-Gruppe zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit, umfassen. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Synthesegeräten umfassen, um eine konsistente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2-Nitrophenyl)methyliden]benzohydrazid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Bromobenzylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird üblicherweise für die Reduktion verwendet.
Substitution: Nucleophile wie Natriummethoxid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Nitroderivate der Verbindung.
Reduktion: Aminoderivate der Verbindung.
Substitution: Substituierte Benzylderivate.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2-Nitrophenyl)methyliden]benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, wird es als potenzielle biochemische Sonde untersucht.
Medizin: Es wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2-Nitrophenyl)methyliden]benzohydrazid beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Wirkmechanismus
The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2,4-Dipropoxyphenyl)methyliden]benzohydrazid
- N'-((E)-{2-[(3-Bromobenzyl)oxy]-1-naphthyl}methyliden)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazid
Einzigartigkeit
2-[(3-Bromobenzyl)oxy]-N'-[(E)-(2-Nitrophenyl)methyliden]benzohydrazid ist aufgrund seiner spezifischen Kombination von Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C21H16BrN3O4 |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrN3O4/c22-17-8-5-6-15(12-17)14-29-20-11-4-2-9-18(20)21(26)24-23-13-16-7-1-3-10-19(16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI-Schlüssel |
ZBQGSVOLPPHAMC-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11546860.png)

![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11546865.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11546879.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)

![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)

![3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11546933.png)
